3-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride
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Overview
Description
3-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride, also known as MPPEB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 3-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. It may also modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety.
Biochemical and Physiological Effects:
3-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride has been shown to have anxiolytic and antidepressant effects in animal models, and has been suggested as a potential treatment for post-traumatic stress disorder. It has also been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride in lab experiments is its specificity for the 5-HT1A receptor, which allows for more targeted research. However, its limited solubility in water can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on 3-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride. One direction is to further investigate its potential as a treatment for neurological disorders such as anxiety and depression. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate system. Additionally, research could be done on the development of more soluble forms of 3-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride for use in lab experiments.
Synthesis Methods
The synthesis of 3-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride involves the reaction of 3-methoxybenzoyl chloride with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 3-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride.
Scientific Research Applications
3-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been suggested as a potential treatment for post-traumatic stress disorder.
properties
IUPAC Name |
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2.ClH/c1-25-19-9-5-6-17(16-19)20(24)21-10-11-22-12-14-23(15-13-22)18-7-3-2-4-8-18;/h2-9,16H,10-15H2,1H3,(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLUZJPJMXTSIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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